Isopropyl isovalerate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isopropyl 3-methylbutanoate, also known as iso-propyl iso-valerate or 1-methylethyl 3-methylbutanoate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Isopropyl 3-methylbutanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Isopropyl 3-methylbutanoate has been primarily detected in urine. Within the cell, isopropyl 3-methylbutanoate is primarily located in the cytoplasm. Isopropyl 3-methylbutanoate has an apple, fruity, and pineapple taste.

科学的研究の応用

Applications in Flavoring

Flavoring Agent

Isopropyl isovalerate is primarily used as a flavoring agent in the food industry. Its pleasant fruity aroma makes it suitable for enhancing the flavors of various food products. Regulatory evaluations have indicated that its intake levels in food are within safe limits, making it a viable option for use in flavor formulations .

- Safety Evaluation : Studies have shown that the intake of this compound does not exceed human intake thresholds, ensuring its safety as a flavoring agent .

Applications in Fragrance

Fragrance Component

This compound is also utilized in the fragrance industry due to its fruity scent profile. It can be found in perfumes and scented products, contributing to their overall aroma complexity. The versatility of this compound allows it to blend well with other fragrance components, enhancing the olfactory experience .

Chemical Synthesis

Intermediate in Chemical Reactions

this compound serves as an intermediate in various chemical syntheses. Its reactivity allows it to participate in esterification and transesterification reactions, which are essential processes in organic chemistry. This application is particularly relevant in the production of other esters and complex molecules used in pharmaceuticals and agrochemicals .

Case Studies

-

Flavoring Group Evaluation

A comprehensive evaluation of flavoring agents categorized this compound among substances with favorable safety profiles for human consumption. The study highlighted its minimal toxicity and established acceptable daily intake levels, reinforcing its role as a safe flavoring agent . -

Fragrance Formulation Research

Research conducted on the formulation of fragrances demonstrated that incorporating this compound significantly improved the stability and sensory properties of perfume compositions. The compound's compatibility with other aroma chemicals was noted to enhance overall fragrance longevity .

Summary Table of Applications

| Application Area | Description | Safety Profile |

|---|---|---|

| Flavoring Agent | Used to enhance flavors in food products | Intake levels within safety limits |

| Fragrance Component | Contributes to scent profiles in perfumes and scented products | Generally recognized as safe |

| Chemical Synthesis | Acts as an intermediate in organic synthesis processes | Minimal toxicity reported |

化学反応の分析

Hydrolysis Reactions

Isopropyl isovalerate undergoes hydrolysis in acidic or basic media, yielding isovaleric acid and isopropyl alcohol. Studies on branched-chain esters demonstrate that hydrolysis rates depend on pH and temperature:

Acidic Hydrolysis

In acidic conditions (e.g., H₂SO₄), the ester hydrolyzes via a protonation mechanism:

Isopropyl isovalerate+H2OH+Isovaleric acid+Isopropyl alcohol

Basic Hydrolysis (Saponification)

Under alkaline conditions (e.g., NaOH), hydrolysis produces the sodium salt of isovaleric acid:

Isopropyl isovalerate+NaOH→Sodium isovalerate+Isopropyl alcohol

Table 1: Hydrolysis Rates of Branched-Chain Esters

*Estimated based on structural similarity to other esters .

Enzymatic Reactions

Immobilized lipases can catalyze both the synthesis and hydrolysis of this compound under mild conditions. For example:

LipasepH 7 40 CIsopropyl isovalerate+H2O⇌Isovaleric acid+Isopropyl alcohol

Enzymatic methods are favored in food and pharmaceutical industries due to their specificity and reduced byproduct formation .

Table 2: Activation Parameters for Esterification

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Activation Energy (Eₐ) | ~45 kJ/mol | H₂SO₄ catalyst, 60°C | |

| ΔH‡ (Enthalpy) | 42.3 kJ/mol | Aqueous acetic acid, 303 K | |

| ΔS‡ (Entropy) | -120 J/(mol·K) | Aqueous acetic acid, 303 K |

特性

CAS番号 |

32665-23-9 |

|---|---|

分子式 |

C8H16O2 |

分子量 |

144.21 g/mol |

IUPAC名 |

propan-2-yl 3-methylbutanoate |

InChI |

InChI=1S/C8H16O2/c1-6(2)5-8(9)10-7(3)4/h6-7H,5H2,1-4H3 |

InChIキー |

ZOIRKXLFEHOVER-UHFFFAOYSA-N |

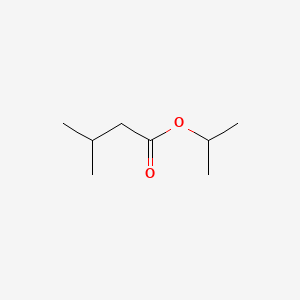

SMILES |

CC(C)CC(=O)OC(C)C |

正規SMILES |

CC(C)CC(=O)OC(C)C |

沸点 |

142.0 °C |

密度 |

d17 0.85 0.848-0.853 (20°) |

Key on ui other cas no. |

32665-23-9 |

物理的記述 |

colourless to pale yellow liquid |

ピクトグラム |

Flammable |

溶解性 |

insoluble in water; soluble in most organic solvents |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。